REACTION_SMILES
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[CH2:7]([CH3:8])[N:9]([CH:10]=[N+:11]([CH2:12][CH3:13])[CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:1][O:2][S:3]([O-:4])(=[O:5])=[O:6].[F:18][P-:19]([F:20])([F:21])([F:22])([F:23])[F:24].[NH4+:25].[OH2:26]>>[CH2:7]([CH3:8])[N+:9](=[CH:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15])[CH2:16][CH3:17].[F:18][P-:19]([F:20])([F:21])([F:22])([F:23])[F:24]
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Name
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CCN(C=[N+](CC)CC)CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C=[N+](CC)CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(C=[N+](CC)CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |